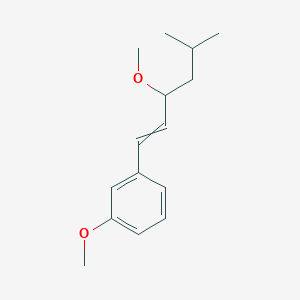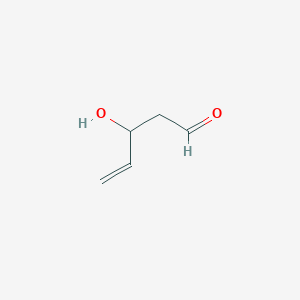
3-Hydroxypent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypent-4-enal is an organic compound with the molecular formula C5H8O2 It is a versatile intermediate in organic synthesis, characterized by the presence of both an aldehyde and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malonic Ester Synthesis: One common method for synthesizing 3-Hydroxypent-4-enal involves the reaction of malonic ester with acrolein under basic conditions. The reaction proceeds through a Michael addition followed by decarboxylation to yield the desired product.
Hydroformylation: Another method involves the hydroformylation of butadiene followed by oxidation. This method is advantageous for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation route due to its high yield and cost-effectiveness. The process involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to butadiene, followed by selective oxidation to introduce the hydroxyl group.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Hydroxypent-4-enal can undergo oxidation reactions to form 3-oxopent-4-enal. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-hydroxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or other halogenating agents for halide substitution.
Major Products
Oxidation: 3-Oxopent-4-enal
Reduction: 3-Hydroxypentanol
Substitution: 3-Halopent-4-enal (e.g., 3-chloropent-4-enal)
Aplicaciones Científicas De Investigación
3-Hydroxypent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers and resins, where its reactive functional groups facilitate cross-linking and polymerization processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxypent-4-enal involves its reactivity with nucleophiles and electrophiles due to the presence of both an aldehyde and a hydroxyl group. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-enal: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3-Hydroxypent-4-ene nitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
(3Z)-4-Hydroxy-3-penten-2-one: Contains a ketone group, which alters its reactivity compared to 3-Hydroxypent-4-enal.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
144220-33-7 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-hydroxypent-4-enal |
InChI |
InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2 |
Clave InChI |
YVCNXMGONDDLBG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
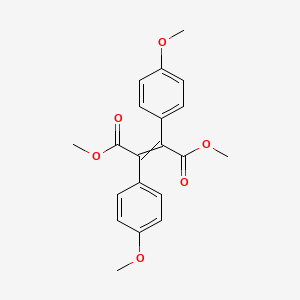
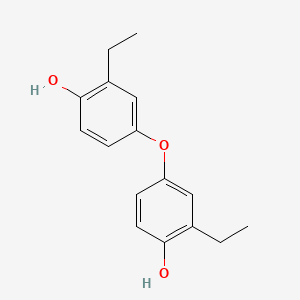

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)


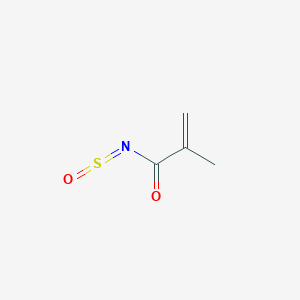
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
